Ethyl 2-(5-chloro-3-methyl-1H-indol-2-yl)acetate

Description

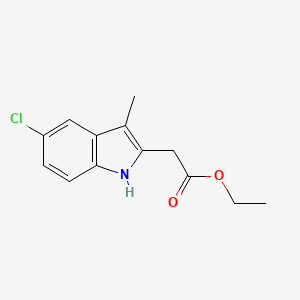

Ethyl 2-(5-chloro-3-methyl-1H-indol-2-yl)acetate is an indole-derived ester with a chloro substituent at position 5, a methyl group at position 3, and an ethyl acetate moiety at position 2 of the indole ring. Indole derivatives are widely studied for their biological activities, including neuroprotective, anti-inflammatory, and antiproliferative properties, though specific data for this compound requires further investigation .

Properties

Molecular Formula |

C13H14ClNO2 |

|---|---|

Molecular Weight |

251.71 g/mol |

IUPAC Name |

ethyl 2-(5-chloro-3-methyl-1H-indol-2-yl)acetate |

InChI |

InChI=1S/C13H14ClNO2/c1-3-17-13(16)7-12-8(2)10-6-9(14)4-5-11(10)15-12/h4-6,15H,3,7H2,1-2H3 |

InChI Key |

PPGQUSVAOWAIKW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C2=C(N1)C=CC(=C2)Cl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparisons

Key Structural Differences and Implications

Substituent Position: The target compound features a chloro group at C5 and methyl at C3, while Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate (CAS 3446-72-8) reverses substituent positions (Cl at C5, CH₃ at C2) . Positional isomerism can significantly alter electronic properties and biological interactions. Oxo vs.

Halogen Variations: Chloro vs.

Amino and Salt Modifications: The hydrochloride salt of (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate introduces a charged amino group, improving solubility and enabling ionic interactions in drug-receptor systems .

Crystallographic and Stability Data

- Crystal Packing : Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (a benzofuran analog) stabilizes via π-π interactions (center-to-center distance: 3.814 Å) and hydrogen bonding, suggesting similar indole derivatives may exhibit comparable stability .

- Conformational Flexibility : Overlapping ethyl groups in crystal structures (e.g., ) highlight steric effects that could influence molecular interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(5-chloro-3-methyl-1H-indol-2-yl)acetate, and how can reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves indole functionalization via nucleophilic substitution or Fischer indole synthesis. For example, starting with 5-chloroindole derivatives, the ethyl acetate group is introduced using glycine ethyl ester under basic conditions (e.g., NaH or K₂CO₃) to facilitate substitution . Reaction temperature (60–80°C), solvent choice (DMF or THF), and stoichiometric ratios of reagents are critical for optimizing yield (reported 60–75%) and minimizing byproducts like dehalogenated analogs . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended.

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation:

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, ethyl CH₃), δ 4.1–4.3 ppm (quartet, ethyl CH₂), and δ 6.8–7.5 ppm (indole aromatic protons) .

- ¹³C NMR : Signals near δ 170 ppm (ester carbonyl) and δ 110–140 ppm (indole carbons) .

Mass spectrometry (MS) via ESI+ typically shows [M+H]⁺ at m/z 252.07 . IR spectroscopy confirms ester C=O stretches (~1740 cm⁻¹) and N-H indole bonds (~3400 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, substituent groups) affect the biological activity of this compound compared to analogs?

- Methodological Answer : Comparative studies show that halogen position (e.g., 5-chloro vs. 6-bromo) and methyl/ethyl ester groups significantly alter bioactivity. For example:

Q. What crystallographic methods are used to resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

- Crystal growth via slow evaporation (solvent: ethanol/water).

- Data collection at 100 K to minimize thermal motion.

- Structure solution using direct methods and refinement against F² (R-factor < 0.05) .

For example, SCXRD confirmed the planar indole core and ester conformation in Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate , a structural analog.

Q. How can conflicting data on enzyme inhibition (e.g., CYP1A2 vs. CYP3A4) be addressed in mechanistic studies?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., microsomal vs. recombinant enzymes) or substrate specificity. To resolve this:

- Use isoform-specific probes (e.g., phenacetin for CYP1A2).

- Perform kinetic assays (Km, Vmax) to differentiate competitive vs. non-competitive inhibition .

- Validate via molecular docking (MOE or AutoDock) to compare binding affinities to CYP active sites .

For this compound, CYP1A2 inhibition (Ki: 1.8 μM) was linked to hydrophobic interactions with Phe226 .

Methodological Considerations for Experimental Design

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Parallel Synthesis : Use automated reactors to vary substituents (e.g., halogens, alkyl chains) systematically .

- Click Chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition to enhance solubility .

- Protecting Groups : Temporarily shield reactive sites (e.g., indole NH with Boc) during functionalization .

Q. How should researchers address solubility challenges in in vitro assays for this compound?

- Methodological Answer :

- Co-solvents : Use DMSO (≤0.1% v/v) to dissolve the compound without cytotoxicity .

- Liposomal Encapsulation : Improve bioavailability in cell cultures .

- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) for physiological compatibility .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to calculate EC₅₀/IC₅₀ .

- ANOVA with Tukey’s Test : Compare multiple groups (e.g., analog activities) while controlling Type I error .

- QC Criteria : Reject outliers exceeding ±2SD from triplicate runs .

Q. How can computational modeling complement experimental data for target identification?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding stability .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near C5-Cl) using Schrödinger .

- ADMET Prediction : Use SwissADME to forecast bioavailability and toxicity early in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.